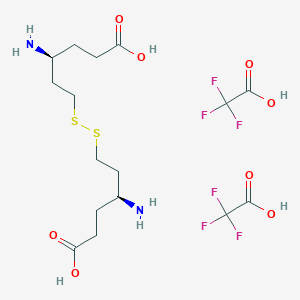
Dtbaha btfac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) is a chemical compound known for its unique structure and properties It is characterized by the presence of two aminohexanoic acid moieties linked by a disulfide bond, with each aminohexanoic acid further complexed with trifluoroacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) typically involves the following steps:
Formation of 4-aminohexanoic acid: This can be achieved through the reduction of 4-nitrohexanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Formation of the disulfide bond: The 4-aminohexanoic acid is then oxidized to form the disulfide bond, resulting in 6,6’-Dithiobis(4-aminohexanoic acid).
Complexation with trifluoroacetate: Finally, the disulfide compound is reacted with trifluoroacetic acid to form the bis(trifluoroacetate) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of 4-aminohexanoic acid: Using industrial-scale hydrogenation reactors.
Oxidation to form the disulfide bond: Utilizing large-scale oxidation reactors.
Complexation with trifluoroacetate: Conducted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated aminohexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dithiobis(2-nitrobenzoic acid): Known for its use in the Ellman’s reagent for detecting thiol groups.
Bis(2-mercaptoethyl) sulfide: Used in the synthesis of polymers and as a cross-linking agent.
Dithiothreitol: A reducing agent commonly used in biochemistry.
Uniqueness
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) is unique due to its specific structure, which combines the properties of aminohexanoic acid and trifluoroacetate. This combination imparts unique reactivity and stability, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
156143-51-0 |
|---|---|
Molekularformel |
C16H26F6N2O8S2 |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChI-Schlüssel |
CKSHMZKGAPGQBA-BZDVOYDHSA-N |
SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Isomerische SMILES |
C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Key on ui other cas no. |
156143-51-0 |
Synonyme |
6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) DTBAHA BTFAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















